Ethyl 7-amino-1,5-naphthyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-amino-1,5-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)7-3-9-10(13-5-7)4-8(12)6-14-9/h3-6H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWYULIBNJYRHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=N2)N)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-amino-1,5-naphthyridine-3-carboxylate typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation. One common method includes the thermal condensation of primary aromatic amines with the carbonyl group of β-ketoesters, leading to the formation of Schiff base intermediates, which then undergo cyclization and decarboxylation .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Chemical Reactions Applicable to Naphthyridine Derivatives
Naphthyridine derivatives can undergo various chemical reactions, including:
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N-Alkylation : This involves the substitution of an alkyl group onto the nitrogen atom of the naphthyridine ring. Alkyl halides react readily with naphthyridines in the presence of bases like cesium carbonate .
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Electrophilic Substitution : Although less common due to the nitrogen atoms deactivating the ring, electrophilic substitutions can occur under specific conditions .
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Nucleophilic Substitution : This is more common and involves the replacement of a leaving group by a nucleophile. It is often facilitated by the presence of electron-withdrawing groups .
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Oxidation and Reduction : These reactions can modify functional groups attached to the naphthyridine ring. For example, the carboxylate group can be reduced to an alcohol or amine.
Potential Chemical Reactions for Ethyl 7-amino-1,5-naphthyridine-3-carboxylate
Given its structure, this compound could potentially undergo the following reactions:
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Hydrolysis : The ethyl ester group could be hydrolyzed to form the corresponding carboxylic acid under basic conditions.
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Amidation : The amino group at the 7-position could react with carboxylic acids or acid chlorides to form amides.
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N-Alkylation : The nitrogen atom of the naphthyridine ring could be alkylated using alkyl halides in the presence of a base.
Data Table: Chemical Reactions of Naphthyridine Derivatives
| Reaction Type | Conditions | Products/Outcomes |
|---|---|---|
| N-Alkylation | Alkyl halide, base (e.g., Cs2CO3) | N-Alkylated naphthyridine derivatives |
| Electrophilic Substitution | Electrophile, catalyst (e.g., Lewis acid) | Substituted naphthyridine derivatives |
| Nucleophilic Substitution | Nucleophile, solvent (e.g., DMF) | Substituted naphthyridine derivatives |
| Oxidation/Reduction | Oxidizing/reducing agents (e.g., H2/Pd) | Modified functional groups |
Scientific Research Applications
Chemical Properties and Reactivity
Ethyl 7-amino-1,5-naphthyridine-3-carboxylate possesses a unique structure that allows for various chemical reactions:
- Oxidation : Can be oxidized to form naphthyridine oxides.
- Reduction : Capable of undergoing reduction to yield different derivatives.
- Substitution : The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
These reactions enable the compound to serve as a building block for more complex heterocyclic compounds, making it valuable in synthetic organic chemistry.
Medicinal Chemistry
This compound is being extensively studied for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against methicillin-resistant Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 µg/mL, suggesting its potential as an alternative treatment for resistant infections.
- Anticancer Properties : In vitro studies on human breast cancer cells showed that the compound reduced cell viability by over 50% at concentrations exceeding 20 µM after 48 hours of exposure. This highlights its strong cytotoxic effects against tumor cells.
Biological Studies
The biological activities of this compound extend beyond antimicrobial and anticancer effects:
- Anti-inflammatory Activity : Preliminary studies suggest moderate anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
Industrial Applications
In addition to its biological significance, this compound finds utility in industrial applications:
- Dyes and Pigments : The compound is used in the synthesis of dyes and pigments due to its vibrant color properties.
- Chemical Synthesis : It serves as a precursor for various naphthyridine derivatives that are utilized in the development of electronic materials such as organic light-emitting diodes (OLEDs) and sensors .
Case Studies
Several case studies have highlighted the efficacy and versatility of this compound:
-
Antimicrobial Efficacy :
- A study showcased the compound's ability to inhibit growth in resistant bacterial strains, reinforcing its role as a promising candidate in combating antibiotic resistance.
-
Cancer Cell Studies :
- In vitro assays indicated significant cytotoxicity against breast cancer cells, paving the way for further research into its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of ethyl 7-amino-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in 1,5-Naphthyridine Derivatives
The reactivity, spectral properties, and applications of 1,5-naphthyridine derivatives depend heavily on substituent identity and position. Below is a comparative analysis of key analogs:
Key Observations :
Reactivity: Halogenated derivatives (e.g., 7-bromo or 4,6-dichloro) are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine/chlorine leaving groups . In contrast, the amino group in the target compound enables condensation or diazotization reactions . The ester group in the target compound allows hydrolysis to carboxylic acids under basic conditions, as seen in analogs like 7-Amino-1,5-naphthyridine-3-carboxylic acid .
Spectral Differences :
- The ethyl ester group in the target compound produces characteristic triplet (δ ~1.35 ppm) and quartet (δ ~4.38 ppm) signals in ¹H NMR, absent in carboxylate analogs .
- Hydroxy/oxo substituents (e.g., in Ethyl 4-hydroxy-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate) result in downfield shifts due to hydrogen bonding .
Biological Interactions: Amino-substituted derivatives exhibit enhanced hydrogen-bonding capacity, improving interactions with enzyme active sites compared to halogenated or ester-only analogs .
Comparison with Isomeric Naphthyridines
Structural isomers, such as 1,6- or 1,8-naphthyridines, display distinct electronic and steric properties:
- 1,5-Naphthyridines generally exhibit superior metabolic stability over 1,6- or 1,8-isomers due to reduced ring strain .
Biological Activity
Ethyl 7-amino-1,5-naphthyridine-3-carboxylate (EANC) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
EANC is characterized by its naphthyridine core, which features an amino group and an ethyl ester group. Its chemical formula is C₁₁H₁₃N₃O₂, and its molecular weight is approximately 219.24 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological targets.
Biological Activities
EANC has been studied for various biological activities, including:
1. Antimicrobial Activity:
Research indicates that EANC exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have comparable efficacy to established antibiotics like ciprofloxacin against resistant strains of Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties:
EANC has demonstrated promising anticancer activity in several studies. It has been shown to induce apoptosis in various cancer cell lines by activating specific pathways that lead to cell cycle arrest and programmed cell death. Notably, it interferes with key proteins involved in cancer proliferation, such as CDK2 and Cyclin D1 .
3. Anti-inflammatory Effects:
The compound also exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are crucial in inflammatory responses .
The mechanism of action of EANC is multifaceted:
- Enzyme Interaction: EANC interacts with various enzymes and receptors, modulating their activity. This includes binding to targets involved in cell signaling pathways related to inflammation and cancer progression.
- Cell Cycle Regulation: The compound has been shown to induce cell cycle arrest at specific phases (G0/G1 and G2), thereby preventing uncontrolled cell division typical in cancer cells .
- Apoptotic Pathways: EANC activates apoptotic pathways that lead to programmed cell death in malignant cells, highlighting its potential as a therapeutic agent in oncology .
Case Studies
Several case studies have highlighted the efficacy of EANC:
- Antimicrobial Efficacy: A study demonstrated that EANC inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 16 µg/mL, showcasing its potential as an alternative treatment for resistant bacterial infections .
- Cancer Cell Studies: In vitro assays on human breast cancer cells revealed that EANC reduced cell viability by over 50% at concentrations above 20 µM after 48 hours of treatment, indicating strong cytotoxic effects against tumor cells .
Comparative Analysis
To better understand the unique properties of EANC, a comparison with similar naphthyridine derivatives was conducted:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| EANC | High | High | Moderate |
| 1,8-Naphthyridine | Moderate | Moderate | Low |
| 1,6-Naphthyridine | Low | High | Moderate |
This table illustrates that while EANC shows high potential across multiple biological activities, other derivatives may excel in specific areas.
Q & A
Basic Synthesis Methods
Q: What are the primary synthetic routes for Ethyl 7-amino-1,5-naphthyridine-3-carboxylate? A: The compound is typically synthesized via cyclization reactions. For example, 3-[(2,2-diethoxycarbonylvinyl)amino]-5,6-dimethylpyridine undergoes regioselective thermal cyclization in Dowtherm A at reflux to yield derivatives like ethyl 6,7-dimethyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate (85–89% yield) . Alternative routes involve brominated intermediates (e.g., ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate), which can be hydrolyzed to carboxylic acids under alkaline conditions .
Hydrolysis to Carboxylic Acid Derivatives
Q: How is the ester group hydrolyzed to synthesize 7-amino-1,5-naphthyridine-3-carboxylic acid? A: Alkaline hydrolysis (e.g., 2.5 M NaOH, reflux, 1 hour) cleaves the ester, yielding the carboxylic acid with ~85% efficiency . Acidic hydrolysis (HCl, H₂O/EtOH, reflux) is also viable but requires optimization based on substituents (e.g., 81% yield for a cyclopropyl-fluoro derivative) .
Advanced: Regioselectivity in Substitution Reactions
Q: What factors influence regioselectivity in nucleophilic substitution at the 7-position? A: Substituent reactivity and reaction conditions dictate outcomes. For example, ethyl 7-chloro-1-ethyl-4-oxo-1,5-naphthyridine-3-carboxylate undergoes methoxylation at the 7-position using KOH/MeOH with dibenzo-1,8-crown-6 as a phase-transfer catalyst (67% yield). The crown ether enhances nucleophilic attack on the less-activated chloro group .
Advanced: Acidic vs. Alkaline Hydrolysis Optimization
Q: When should acidic versus alkaline hydrolysis be prioritized for ester cleavage? A: Alkaline conditions are preferred for unhindered esters (e.g., NaOH reflux), while acidic hydrolysis (HCl/EtOH) is better for substrates sensitive to base, such as those with acid-labile protecting groups (e.g., cyclopropyl or fluoro substituents) .
Structural Analysis Using Crystallography
Q: How can SHELX software aid in structural characterization? A: SHELXL is widely used for refining small-molecule crystal structures, even with high-resolution or twinned data. For example, it can resolve challenges like disorder in the ethyl or amino groups. SHELXS/SHELXD are robust for experimental phasing in macromolecular crystallography pipelines .
Addressing Data Contradictions in Synthesis Yields
Q: Why do similar synthetic routes yield divergent efficiencies? A: Variations arise from substituent electronic effects, solvent polarity, and catalyst presence. For instance, thermal cyclization of pyridine derivatives in Dowtherm A achieves ~89% yield due to optimal heat transfer, while brominated analogs may require longer reaction times or higher temperatures .
Designing Bioactive Derivatives
Q: What strategies enhance bioactivity in 1,5-naphthyridine derivatives? A: Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 2-position or hydroxyl groups at the 4-position improves solubility and target binding. For example, 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid derivatives show antimicrobial activity .
Stability Under Oxidative/Reductive Conditions
Q: How stable is the naphthyridine core under oxidative conditions? A: The core is stable to mild oxidation but degrades under strong oxidants (e.g., KMnO₄). For dehydrogenation, controlled oxidation with KMnO₄ in acetone converts dihydro derivatives (e.g., ethyl 6-p-fluorophenoxy-1,4-dihydro-1,5-naphthyridine-3-carboxylate) to aromatic analogs (97% yield) .
Purification Challenges and Solutions
Q: What chromatographic methods resolve closely related byproducts? A: Reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) effectively separates regioisomers. For example, ethyl 7-amino vs. 7-hydroxy derivatives can be resolved using a C18 column .
Applications in Heterocyclic Chemistry
Q: How is this compound used to synthesize fused heterocycles? A: It serves as a precursor for pyrido-pyrimidines and triazolopyridines via cyclocondensation. For example, coupling with tert-butyl piperazine-1-carboxylate yields intermediates for kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
